5alpha-Stigmasta-7,16-dien-3beta-ol

Description

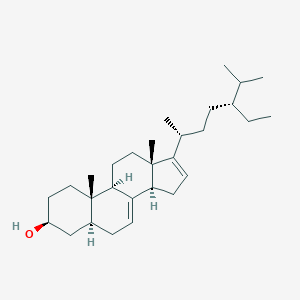

Structure

2D Structure

3D Structure

Properties

CAS No. |

17851-90-0 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,5S,9R,10S,13S,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11-12,19-23,26-27,30H,7-10,13-18H2,1-6H3/t20-,21-,22+,23+,26+,27+,28+,29-/m1/s1 |

InChI Key |

YZASEYYDJZZZHQ-XXEZFEIISA-N |

SMILES |

CCC(CCC(C)C1=CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)C1=CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1=CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 5alpha Stigmasta 7,16 Dien 3beta Ol

Botanical Sources and Species Identification

The identification of 5alpha-Stigmasta-7,16-dien-3beta-ol has been documented in several distinct plant species, ranging from herbaceous plants to shrubs and agricultural crops. The following subsections detail the specific botanical sources where this compound has been detected, highlighting the diversity of its natural occurrence.

Occurrence in Conium maculatum

Conium maculatum, commonly known as poison hemlock, is a highly toxic plant that contains a wide range of secondary metabolites, including alkaloids, flavonoids, and steroids. isca.meresearchgate.netphytojournal.comijfmr.com While the presence of various sterols in C. maculatum has been confirmed through phytochemical analyses, with steroids being detected in chloroform (B151607) extracts of the plant, specific studies detailing the exact location of this compound within the plant's organs (leaves, stem, root, or seeds) are not extensively detailed in the available literature. isca.meresearchgate.netphytojournal.comijfmr.comnih.gov A study on the roots of C. maculatum did report the presence of steroids, suggesting this as a potential location for the compound. nih.gov

Detection in Crocus haussknechtii BOISS

The stigmas of Crocus haussknechtii BOISS, a wild relative of the saffron crocus, have been identified as a source of this compound. In a comparative analysis of the chemical constituents of wild and cultivated saffron, this specific stigmastane (B1239390) derivative was detected in the stigma of C. haussknechtii.

Presence in Mukia javanica Organs

Metabolite profiling of Mukia javanica, a plant with traditional uses in some cultures, has revealed the presence of this compound as one of its important compounds. Research has shown that this phytosterol is distributed across various organs of the plant, including the roots, stems, leaves, and fruit.

Identification in Polyscias fruticosa Leaves

The leaves of Polyscias fruticosa, a plant utilized in traditional medicine and as a culinary herb, have been found to contain this compound. A study focusing on the lipophilic fractions of P. fruticosa leaves identified this compound as a component of its phytosterol profile.

Isolation from Chenopodium quinoa Stem Extract

While comprehensive phytochemical analyses have been conducted on various parts of the quinoa plant (Chenopodium quinoa), including its seeds and leaves, to identify its rich array of sterols and other bioactive compounds, specific scientific literature detailing the isolation of this compound from the stem extract of Chenopodium quinoa is not currently available. nih.govekosfop.or.kricscaas.com.cnresearchgate.netpsu.edu General studies on quinoa stems have focused on nutritional compositions such as proteins, lipids, and minerals. ekosfop.or.kr

Contribution to the Phytosterol Profile of Green Tea

Botanical Source and Compound Location

| Botanical Source | Plant Part |

| Conium maculatum | General (Steroids found in roots and aerial parts) researchgate.netnih.gov |

| Crocus haussknechtii BOISS | Stigma |

| Mukia javanica | Roots, Stems, Leaves, Fruit |

| Polyscias fruticosa | Leaves |

| Chenopodium quinoa | Stem Extract (Not explicitly confirmed) |

| Green Tea (Camellia sinensis) | Leaves (Contribution not definitively established) |

Microbial Production and Endophytic Associations

While phytosterols (B1254722) are characteristic of plants, their production is not exclusively confined to the plant kingdom. A growing body of research has identified various fungi and other microorganisms, including those living in symbiotic relationships with plants (endophytes), as producers of a diverse array of sterols.

Biosynthesis by Associated Fungi and Microorganisms

Endophytic fungi, which reside within the tissues of living plants, are known to produce a wide range of bioactive secondary metabolites. nih.gov This production can occur through the fungi's own biosynthetic pathways, which are encoded by gene clusters responsible for enzymes and transcription factors. nih.gov The isolation of phytosterols like β-sitosterol and stigmasterol (B192456) from endophytic fungi such as Colletotrichum gloeosporioides highlights the capability of these microorganisms to synthesize compounds typically associated with their plant hosts. nih.gov

The compound this compound has been reported in organisms like the plant Conium maculatum. nih.gov While direct evidence detailing the complete biosynthetic pathway of this compound within endophytic fungi is specific and often proprietary to the producing organism, the general pathway for phytosterol synthesis in eukaryotes provides a framework. This process begins with the isoprenoid pathway, leading to the synthesis of squalene (B77637). researchgate.net In plants, this is followed by the cyclization of squalene to form cycloartenol (B190886), which then undergoes a series of modifications to produce various sterols. researchgate.net Fungi, in contrast, typically synthesize ergosterol. However, the presence of phytosterols in some fungi suggests variations or alternative pathways exist. nih.govnumberanalytics.com The production of this compound by a microbial source would involve a specific set of enzymes to introduce the double bonds at the C-7 and C-16 positions of the stigmastane skeleton.

Table 1: Documented Microbial and Natural Sources of Related Phytosterols

| Compound | Producing Organism/Source | Reference |

|---|---|---|

| β-sitosterol | Colletotrichum gloeosporioides (Endophytic Fungus) | nih.gov |

| Stigmasterol | Colletotrichum gloeosporioides (Endophytic Fungus) | nih.gov |

| This compound | Conium maculatum (Plant) | nih.gov |

Ecological Roles and Biological Significance in Producing Organisms

Sterols are fundamental molecules for all eukaryotic life, playing crucial roles in the structure and function of cellular membranes. researchgate.netnumberanalytics.com In the organisms that produce them, sterols like this compound are integral to maintaining life processes.

The primary role of sterols is to modulate the fluidity, permeability, and mechanical properties of cell membranes. nih.govresearchgate.net They insert into the phospholipid bilayer, where they influence the packing of fatty acid chains. This regulation is critical for cells to adapt to environmental fluctuations, such as changes in temperature. nih.gov For instance, certain phytosterols can help maintain membrane integrity at unfavorable temperatures, ensuring the continued function of membrane-bound proteins and transport systems. nih.gov

Beyond their structural role, sterols are involved in various cellular processes. They are key components of specialized membrane microdomains known as lipid rafts, which are involved in cell signaling. nih.gov Sterols can also act as precursors to steroid hormones, which are vital signaling molecules in plants, fungi, and animals. tubitak.gov.tr In plants, for example, phytosterols are precursors to brassinosteroids, a class of growth-promoting hormones. tubitak.gov.tr

Table 2: General Functions of Phytosterols in Producing Organisms

| Function | Description | Reference |

|---|---|---|

| Membrane Fluidity Regulation | Controls the fluidity and permeability of cell membranes, aiding in adaptation to temperature changes. | nih.govresearchgate.net |

| Structural Component | Essential for the structural integrity of cellular membranes. | numberanalytics.com |

| Signal Transduction | Component of lipid rafts, which are crucial for cell signaling processes. | nih.gov |

| Precursor to Hormones | Serves as a biosynthetic precursor to steroid hormones like brassinosteroids in plants. | tubitak.gov.tr |

| Defense Response | Can be involved in inducing defense mechanisms against pathogens in plants. | numberanalytics.com |

Biosynthesis and Metabolic Pathways of 5alpha Stigmasta 7,16 Dien 3beta Ol

Precursor Molecules and Early Stages of Sterol Biosynthesis

The initial stages of biosynthesis establish the fundamental carbon framework of the sterol molecule. This process is conserved across eukaryotes and involves the creation of isoprenoid building blocks.

The journey to the stigmastane (B1239390) scaffold begins with the mevalonate (B85504) (MVA) pathway, an essential metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway's primary role is to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids, including sterols. wikipedia.orgnih.gov

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govyoutube.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical, rate-limiting step in the pathway. youtube.comnih.govacs.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. wikipedia.orgnih.gov IPP can then be isomerized to DMAPP. These two C5 units are the fundamental units that are sequentially condensed to build larger isoprenoid molecules. nih.gov

The construction of the sterol backbone continues with the head-to-tail condensation of IPP and DMAPP units. Two molecules of IPP and one molecule of DMAPP form the C15 compound farnesyl diphosphate (B83284) (FPP). wikipedia.org Subsequently, two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene (B77637) synthase to form the C30 acyclic triterpene, squalene. nih.gov

Squalene represents the first committed precursor for sterol and triterpenoid (B12794562) biosynthesis. nih.gov The next crucial step is the oxygen-dependent epoxidation of squalene to (3S)-2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase. nih.govfrontiersin.org This cyclization precursor, 2,3-oxidosqualene (B107256), stands at a major metabolic branch point. acs.orgnih.gov It can be channeled into the synthesis of either pentacyclic triterpenoids or tetracyclic sterols, depending on the type of oxidosqualene cyclase enzyme that acts upon it. In photosynthetic organisms like plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor in the phytosterol pathway. wikipedia.orgfrontiersin.orgnih.gov

Enzymatic Steps and Stereospecific Transformations in the Stigmastane Pathway

Following the formation of cycloartenol, a series of stereospecific transformations are required to produce the final stigmastane structure of 5alpha-stigmasta-7,16-dien-3beta-ol. These modifications involve the removal of methyl groups, isomerization of double bonds, and the addition of an ethyl group to the side chain.

The conversion of cycloartenol to functional phytosterols (B1254722) involves several key enzymatic steps:

Opening of the Cyclopropane (B1198618) Ring: The enzyme cyclopropyl (B3062369) sterol isomerase (CPI) opens the C9,C19-cyclopropane ring of cycloartenol. frontiersin.orgnih.gov

Demethylation: Two methyl groups at the C-4 position and one at the C-14 position are sequentially removed. This is a multi-step process involving enzymes such as sterol C-4 demethylases and C-14 demethylases. wikipedia.orgnih.gov

Alkylation of the Side Chain: A key feature distinguishing phytosterols like stigmasterol (B192456) from animal cholesterol is the alkylation at the C-24 position. nih.gov This is achieved by sterol C24-methyltransferases (SMTs), which use S-adenosyl-L-methionine (SAM) as a methyl donor. Two sequential methylation reactions catalyzed by SMT1 and SMT2 lead to the formation of a C29 stigmastane skeleton. frontiersin.orgnih.gov

Desaturation: The formation of the characteristic double bonds at positions 7 and 16 in this compound is catalyzed by specific desaturase enzymes. A sterol C-7 desaturase introduces the double bond in the B-ring of the sterol nucleus. frontiersin.org The double bond at C-16 in the side chain is introduced by a different, specific desaturase, leading to the final structure.

Table 1: Key Enzymes in the Biosynthesis of the Stigmastane Skeleton

| Enzyme | Abbreviation | Function |

| HMG-CoA Reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate; a key regulatory step. nih.govacs.org |

| Squalene Synthase | SQS | Condenses two molecules of farnesyl diphosphate (FPP) to form squalene. nih.gov |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govfrontiersin.org |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, the precursor for most plant sterols. nih.gov |

| Sterol C24-Methyltransferase | SMT | Catalyzes the methylation of the sterol side chain at position C-24, crucial for phytosterol diversity. frontiersin.orgnih.gov |

| Cyclopropyl Sterol Isomerase | CPI | Opens the cyclopropane ring of cycloartenol. frontiersin.orgnih.gov |

| Sterol Desaturases | - | Introduce double bonds at specific positions in the sterol ring system and side chain. frontiersin.org |

Interconnections with Other Phytosterol and Triterpenoid Metabolic Routes

The biosynthesis of this compound does not occur in isolation. The pathway is intricately connected with the metabolism of other sterols and triterpenoids, primarily through the common precursor, 2,3-oxidosqualene. nih.gov The fate of this intermediate is a critical branch point that dictates the flow of carbon into either primary metabolism (sterols for membrane function) or specialized metabolism (triterpenoids for defense and signaling). nih.gov

The enzymes cycloartenol synthase (for phytosterols) and various triterpenoid synthases (e.g., β-amyrin synthase for triterpenoids) compete for the same substrate pool of 2,3-oxidosqualene. nih.gov This competition suggests a metabolic trade-off, where the enhanced production of one class of compounds may occur at the expense of the other. It is hypothesized that the synthesis of triterpenoids may increase when the cellular demand for sterols for growth and membrane maintenance has been met. nih.gov

Regulatory Mechanisms of Biosynthetic Enzymes

The biosynthesis of phytosterols is a tightly regulated process to ensure a balanced production of these vital molecules. Regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and feedback inhibition of key enzymes.

Major points of control in the pathway include the enzymes HMG-CoA reductase (HMGR) and squalene synthase. nih.govacs.org HMGR is widely recognized as a rate-limiting enzyme and is subject to feedback regulation. acs.org Furthermore, in plants and fungi, the sterol C24-methyltransferase (SMT) step represents another crucial point of fine-tuned control that directs carbon flux towards specific phytosterol end-products. nih.govnih.gov Down-regulation of SMT activity by specific phytosterols like sitosterol (B1666911) suggests a feedback mechanism where the end-products of the pathway can modulate the activity of key biosynthetic enzymes. nih.gov This regulation ensures that the cell maintains sterol homeostasis, adapting to developmental and environmental cues. frontiersin.org

Advanced Spectroscopic and Chromatographic Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like sterols, often after derivatization to increase their volatility. It has been widely employed to identify 5alpha-Stigmasta-7,16-dien-3beta-ol in various plant extracts, including those from pumpkin (Cucurbita pepo) seeds, Mukia javanica, and Amaranthus species. researchgate.netresearchgate.netresearchgate.net The technique's high sensitivity and the availability of extensive spectral libraries enable the detection and identification of this compound even at low concentrations. researchgate.net

In a typical analysis, the compound is separated from other components on a capillary column before being ionized and fragmented in the mass spectrometer. A study analyzing pumpkin seed extracts identified this compound with a retention time of 29.991 minutes. amazonaws.com The GC-MS operating conditions for this analysis included an initial oven temperature of 50°C, which was ramped up to 280°C over the course of the run, with electron ionization at 70 eV. amazonaws.comamazonaws.com

Structural confirmation by GC-MS is achieved by analyzing the mass spectrum, which shows the molecular ion peak and a unique pattern of fragment ions resulting from the molecule's breakdown. While specific fragmentation data for this compound is not extensively detailed in publicly available literature, its identification is consistently confirmed by matching its mass spectrum against established databases such as the NIST library. amazonaws.comamazonaws.com The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 412.7 g/mol . amazonaws.com The fragmentation pattern would be characteristic of a stigmastane-type sterol core, with specific losses corresponding to the hydroxyl group and fragmentation of the side chain, which helps differentiate it from other isomers.

The Retention Index (RI) is a standardized measure that helps in the identification of compounds in GC by normalizing retention times to those of known standards (typically n-alkanes). This allows for inter-laboratory comparison of data. For this compound, a Kovats Retention Index of 3401 has been reported for analysis on a semi-standard non-polar column. srce.hr This index, in combination with the mass spectrum, provides a high degree of confidence in the compound's identification.

| Parameter | Value | Source(s) |

| Retention Time | 29.991 min | amazonaws.com |

| Kovats Retention Index | 3401 (Semi-standard non-polar column) | srce.hr |

| Molecular Weight | 412.7 g/mol | amazonaws.com |

| Molecular Formula | C₂₉H₄₈O | amazonaws.com |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purity assessment of non-volatile compounds like phytosterols (B1254722) without the need for derivatization. It is widely used for the quantification of major phytosterols in food, nutraceuticals, and pharmaceutical preparations. articleted.comnih.gov While specific HPLC methods dedicated solely to this compound are not detailed in the reviewed literature, the methods used for closely related sterols are applicable for its separation and purity evaluation.

Reversed-phase HPLC using a C18 column is the most common approach for phytosterol analysis. srce.hrnih.govjascoinc.com The separation is typically achieved using a mobile phase consisting of acetonitrile, methanol, or a mixture of these with water. nih.govjascoinc.com Detection is often performed with a UV detector, commonly at wavelengths around 210 nm, or by an evaporative light scattering detector (ELSD). nih.gov These methods allow for the effective separation of common phytosterols like campesterol, stigmasterol (B192456), and β-sitosterol, demonstrating the capability of HPLC to resolve complex sterol mixtures and thus assess the purity of an isolated fraction of this compound. srce.hrjascoinc.com

| Parameter | Typical Condition | Source(s) |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250mm × 4.6mm, 5µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water gradients | nih.govjascoinc.com |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govjascoinc.com |

| Detection | UV at ~210 nm or PDA | nih.gov |

| Column Temperature | 25 - 40 °C | jascoinc.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete and unambiguous structural elucidation of organic molecules, including complex sterols. While studies confirm the isolation of this compound (also known by its synonym 25,26-dihydroelasterol) from natural sources like Spinacia oleracea (spinach) and Momordica charantia, the specific, detailed NMR spectral data is not available in the reviewed public literature. researchgate.netolemiss.edunih.gov However, the standard application of NMR techniques would be essential for its definitive characterization.

A complete NMR analysis would involve acquiring both proton (¹H) and carbon-13 (¹³C) spectra.

¹H-NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Key signals would include the olefinic protons at the C-7 and C-16 double bonds, the carbinol proton at C-3 (whose chemical shift and multiplicity would confirm the β-orientation of the hydroxyl group), and the characteristic signals for the methyl groups (C-18, C-19, and those on the side chain).

¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 29 carbon atoms in the molecule. The chemical shifts of the carbons involved in the double bonds (C-7, C-8, C-16, C-17) and the C-3 carbon bearing the hydroxyl group would be instrumental in confirming the core structure and substitution pattern.

To assemble the full structure and assign all proton and carbon signals unequivocally, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of atom connectivity within the steroid rings and along the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the side chain to the steroid D-ring and connecting the quaternary carbons (like C-10 and C-13) to the rest of the structure.

Together, these NMR techniques provide the necessary data to confirm the carbon skeleton, the precise location of the double bonds at C-7 and C-16, and the stereochemistry of the 3-hydroxyl group and various ring junctions, leading to the complete structural elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to its key structural features, including the hydroxyl group, carbon-carbon double bonds, and the aliphatic steroid backbone.

The FT-IR spectrum of a related compound, stigmasterol, shows the presence of a hydroxyl group (OH) with a broad absorption band around 3421 cm⁻¹. uin-alauddin.ac.id Aliphatic C-H stretching vibrations from the steroidal nucleus and the side chain are typically observed in the region of 2958-2870 cm⁻¹. uin-alauddin.ac.idnih.gov The presence of olefinic groups (C=C) is indicated by absorption bands around 1666 cm⁻¹. uin-alauddin.ac.id Furthermore, the C-O stretching vibration of the secondary hydroxyl group is expected to appear in the 1052 cm⁻¹ region. uin-alauddin.ac.id

Based on the analysis of structurally similar stigmastane-type steroids, the following table summarizes the expected FT-IR absorption bands for this compound. uin-alauddin.ac.idnih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | Hydroxyl (-OH) | O-H Stretching |

| ~2960-2850 | Alkane (C-H) | C-H Stretching |

| ~1670-1640 | Alkene (C=C) | C=C Stretching |

| ~1050 | Secondary Alcohol (C-O) | C-O Stretching |

These characteristic peaks in the FT-IR spectrum provide crucial evidence for the presence of the defining functional groups within the this compound molecule, aiding in its structural elucidation and confirmation.

High-Performance Thin-Layer Chromatography (HPTLC) for Related Sterol Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and efficient analytical technique for the separation and quantification of compounds in complex mixtures. nih.gov It offers enhanced resolution, sensitivity, and speed compared to traditional Thin-Layer Chromatography (TLC). sigmaaldrich.com HPTLC is particularly well-suited for the analysis of sterols, including the separation of this compound from other structurally similar phytosterols. researchgate.net

The separation in HPTLC is achieved on high-quality plates coated with a stationary phase of fine particle size, which allows for a more efficient separation. nih.govnih.gov For the analysis of sterols like this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. jddtonline.info

The choice of the mobile phase is critical for achieving optimal separation of related sterols. A common mobile phase system for the HPTLC analysis of sterols is a mixture of toluene, methanol, and formic acid. researchgate.netresearchgate.net The precise ratio of these solvents can be adjusted to optimize the resolution between different sterols. For instance, a mobile phase of toluene:methanol:formic acid (9:1:0.3 v/v) has been successfully used for the separation of stigmasterol. researchgate.netresearchgate.net

After development, the separated sterol spots on the HPTLC plate are visualized. This can be done under UV light if the compounds are fluorescent or absorb UV radiation. For non-UV active compounds, a derivatizing agent is often sprayed on the plate, followed by heating, to produce colored spots. A commonly used derivatizing agent for sterols is anisaldehyde-sulfuric acid reagent, which produces characteristic colored bands for different sterols. researchgate.net Densitometric scanning of the plates allows for the quantitative analysis of the separated compounds. jddtonline.inforesearchgate.net

Table 2: Typical HPTLC Parameters for Related Sterol Analysis

| Parameter | Description |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Toluene:Methanol:Formic Acid (e.g., 9:1:0.3 v/v/v) researchgate.netresearchgate.net |

| Sample Application | Applied as bands using an automated applicator |

| Development | In a saturated twin-trough chamber |

| Derivatization | Anisaldehyde-sulfuric acid reagent followed by heating |

| Detection | Densitometric scanning at a specific wavelength (e.g., 530 nm) researchgate.net |

This HPTLC methodology provides a simple, precise, and accurate means for the separation and quantification of this compound in the presence of other related sterols.

Synthetic Approaches and Chemical Derivatization

Strategies for Total Chemical Synthesis of 5alpha-Stigmasta-7,16-dien-3beta-ol

As of the current literature, no specific total chemical synthesis for this compound has been reported. The total synthesis of sterols is a formidable challenge in organic chemistry due to their complex, stereochemically dense structures. Such endeavors typically involve numerous steps and are often undertaken for fundamental research or to access rare or novel steroidal frameworks.

Semisynthesis of Analogues from Precursor Sterols

A more practical and common approach to obtaining analogues of rare sterols is through semisynthesis, starting from abundant, structurally related natural products. For stigmastane-type sterols, common precursors include stigmasterol (B192456) and β-sitosterol, which are readily available from plant sources. frontiersin.orgwikipedia.org

The semisynthesis of analogues of this compound would likely involve several key transformations from a precursor like stigmasterol. Stigmasterol already possesses the characteristic ethyl group at C-24 of the side chain. frontiersin.org However, the introduction of the Δ⁷ and Δ¹⁶ double bonds and the establishment of the 5α-stereochemistry would require a series of selective chemical reactions.

A plausible, though not explicitly reported, semisynthetic route could involve:

Protection of the 3β-hydroxyl and Δ⁵ double bond: The 3β-hydroxyl group of a precursor like stigmasterol is typically protected as an acetate (B1210297) or other suitable ester. The Δ⁵ double bond can be transiently protected, for instance, by epoxidation. nih.gov

Side Chain Modification: If starting from a precursor without the Δ¹⁶ double bond, its introduction would be a significant challenge, likely requiring multi-step functionalization of the D-ring and side chain.

Introduction of the Δ⁷ Double Bond: This can often be achieved through allylic bromination of a Δ⁵-sterol followed by dehydrobromination, which can lead to the formation of a Δ⁵,⁷-diene system. Subsequent selective hydrogenation of the Δ⁵ bond could then yield the desired Δ⁷-ene functionality.

Establishment of the 5α-Configuration: If the precursor has a Δ⁵ bond, catalytic hydrogenation often leads to a mixture of 5α and 5β isomers. Directing this stereochemistry is a classic challenge in steroid synthesis.

These semisynthetic strategies allow for the generation of a variety of analogues by modifying either the steroidal nucleus or the side chain, which is crucial for probing biological activity.

Derivatization Methods to Explore Structure-Activity Relationships

Derivatization is a key strategy to understand which parts of a molecule are essential for its biological activity. nih.gov By systematically modifying functional groups, chemists can map the pharmacophore and optimize properties like potency and selectivity. For sterols, common derivatization targets are the 3β-hydroxyl group and the double bonds in the ring system and side chain. nih.gov

Studies on related stigmastane (B1239390) sterols, such as stigmasterol, have demonstrated how chemical modifications can significantly impact biological effects. These modifications provide a blueprint for how this compound could be derivatized to explore its own SAR.

Common derivatization reactions for sterols include:

Acetylation: Conversion of the 3β-hydroxyl group to an acetate ester. nih.gov

Oxidation: Oxidation of the 3β-hydroxyl group to a ketone. nih.gov

Epoxidation: Formation of an epoxide across a double bond, for example, at the C-5/C-6 position. nih.gov

Dihydroxylation: Addition of two hydroxyl groups across a double bond. nih.gov

Epoxide Ring-Opening: Treatment of an epoxide with an acid or base to generate diols or other functionalized analogues. nih.gov

A study on stigmasterol derivatives showcased how such modifications can enhance cytotoxic activity against cancer cell lines. nih.govresearchgate.net This highlights the potential of derivatization to turn a modestly active natural product into a more potent analogue.

Table 1: Examples of Stigmasterol Derivatives and their Cytotoxic Activity This table is based on data for stigmasterol, a related stigmastane sterol, to illustrate the principles of derivatization for SAR studies, as specific data for this compound derivatives is not available.

| Compound Name | Modification from Stigmasterol | Cell Line | EC₅₀ (µM) |

| Stigmasterol | - | MCF-7 | > 250 |

| 5,6-Epoxystigmast-22-en-3β-ol | Epoxidation of Δ⁵ double bond | MCF-7 | 21.92 |

| Stigmast-5-ene-3β,22,23-triol | Dihydroxylation of Δ²² double bond | MCF-7 | 22.94 |

| Stigmastane-3β,5,6,22,23-pentol | Epoxide ring-opening and dihydroxylation | HCC70 | 16.82 |

| Data sourced from studies on stigmasterol derivatives. researchgate.net |

These examples underscore that even subtle changes to the sterol structure, such as the introduction of oxygen-containing functional groups, can dramatically improve biological potency. researchgate.net Similar derivatization of this compound at its 3β-hydroxyl group or its Δ⁷ and Δ¹⁶ double bonds would be a logical approach to explore its therapeutic potential.

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Routes and Rate-Limiting Steps

The biosynthesis of phytosterols (B1254722) is a complex, multi-step process. nih.govfrontiersin.org In plants, this journey begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), which then undergoes a series of modifications to produce a diverse array of sterols. frontiersin.orgfrontiersin.org The specific enzymatic steps that lead to the formation of 5alpha-stigmasta-7,16-dien-3beta-ol from common precursors are not yet fully delineated.

A critical area for future research is the identification and characterization of all the enzymes involved in its specific biosynthetic pathway. This includes pinpointing the specific desaturases that introduce the double bonds at the C-7 and C-16 positions. Furthermore, identifying the rate-limiting steps in this pathway is crucial for any future efforts in metabolic engineering. nih.govnih.govfrontiersin.org Key enzymes in the broader phytosterol pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and sterol methyltransferases (SMTs), are known to be regulatory points. nih.govttu.edu Determining which enzymes specifically control the flux towards this compound will be a significant breakthrough.

Comprehensive Omics Integration for Systems-Level Understanding

To gain a holistic view of the role of this compound in an organism, a systems biology approach is necessary. This involves the integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com By combining these datasets, researchers can build comprehensive models of how the biosynthesis and downstream effects of this compound are regulated.

For instance, transcriptomic and proteomic studies can reveal how the expression of biosynthetic genes and the abundance of corresponding enzymes change in response to different developmental or environmental cues. mdpi.com Metabolomic profiling can then correlate these changes with the accumulation of this compound and other related metabolites. This integrated approach will not only clarify the biosynthetic pathway but also provide insights into its physiological functions and interactions with other metabolic networks. researchgate.net

Development of Sustainable Production Methods from Natural Sources

The primary sources of phytosterols are plants, and their extraction has traditionally relied on organic solvents, which can be harmful to the environment. researchgate.netresearchgate.net A key future direction is the development of sustainable and efficient methods for producing and extracting this compound from its natural sources.

This includes exploring "green" extraction technologies like supercritical fluid extraction (SFE) with CO2, which offers a more environmentally friendly alternative to conventional methods. researchgate.netnih.gov Other promising techniques include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). researchgate.netmdpi.com Furthermore, optimizing the cultivation and harvesting of plant sources to maximize the yield of this specific phytosterol is another important avenue. mdpi.com Biotechnological approaches, such as using engineered microorganisms like Saccharomyces cerevisiae to produce phytosterols, also hold significant promise for sustainable production. nih.govacs.orgbiorxiv.org

Exploration of Additional Undiscovered Biological Mechanisms

While some biological activities of related stigmastane-type saponins (B1172615) have been explored, such as α-glucosidase inhibition, the full spectrum of biological mechanisms for this compound remains largely unknown. nih.govnih.govcjnmcpu.com Future research should focus on uncovering novel bioactivities and elucidating the molecular mechanisms through which this compound exerts its effects.

This could involve screening for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects, which have been observed for other phytosterols. nih.govmayoclinic.org Investigating its role in modulating membrane fluidity and function, similar to other plant sterols, is also a crucial area of study. frontiersin.orgbiorxiv.org Identifying the specific protein targets and signaling pathways that are modulated by this compound will be essential for understanding its physiological significance.

Advanced Analytical Methodologies for Trace Detection and Quantification

The accurate detection and quantification of this compound, especially at trace levels within complex biological matrices, is fundamental for all areas of its research. The structural similarity among sterols makes their individual analysis challenging. mdpi.com

Future research should focus on developing and refining advanced analytical techniques. Methodologies such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are powerful tools for this purpose. mdpi.comexlibrisgroup.comnih.gov The development of highly sensitive methods, potentially utilizing derivatization to enhance detection, will be crucial for quantifying this compound in various tissues and cellular compartments. nih.gov Furthermore, establishing standardized and validated analytical protocols will ensure the reliability and comparability of data across different studies. mdpi.com The creation of electrochemical biosensors could also offer a highly sensitive and selective tool for its detection. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of 5alpha-Stigmasta-7,16-dien-3beta-ol?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation . For analogs with similar structures (e.g., 5alpha-stigmasta-7,22,25-trien-3beta-ol), solubility challenges in aqueous media may require derivatization or alternative solvents .

Q. How can researchers determine the solubility profile of this compound in different solvents?

- Methodology : Use a tiered approach:

- Phase 1 : Perform preliminary solubility screening in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane, chloroform) using gravimetric analysis.

- Phase 2 : Quantify solubility limits via UV-Vis spectroscopy or HPLC, noting deviations caused by steric hindrance from the 7,16-diene system .

- Data Table :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| Water | <0.01 | HPLC |

| Ethanol | 2.3 ± 0.2 | UV-Vis |

| DMSO | 15.6 ± 1.1 | Gravimetric |

Q. What are the best practices for ensuring compound stability during storage?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C, with desiccants to prevent oxidation of the 7,16-diene moiety. Monitor degradation via periodic HPLC analysis. Safety data for structurally related sterols (e.g., 5alpha-cholestane) recommend avoiding prolonged light exposure .

Advanced Research Questions

Q. How can in silico modeling guide the design of experiments to study this compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of human CYP17A1 to predict binding affinity at the active site. Prioritize regions influenced by the 16-double bond, as seen in abiraterone analogs .

- Step 2 : Validate predictions via in vitro enzyme inhibition assays (e.g., fluorescence-based CYP450 inhibition kits), comparing IC₅₀ values with computational results.

- Data Contradiction Resolution : If discrepancies arise, assess protonation states in docking simulations or test alternative binding conformers .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Triangulation : Combine data from heterogeneous sources (e.g., cytotoxicity assays, gene expression profiling) to identify confounding variables (e.g., cell line specificity).

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate results, adjusting for batch effects or solvent differences. Reference frameworks from educational research emphasize cross-validation via multiple data collection methods (e.g., interviews, secondary data) .

Q. How can synthetic routes for this compound analogs be optimized for yield and scalability?

- Methodology :

- Route Design : Adapt Mannich reactions or Pd/C-catalyzed hydrogenation (as used in indole derivatives) to introduce substituents at the 3beta-OH position .

- Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

- Outcome : Identify interactions between factors using response surface methodology (RSM) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.